2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

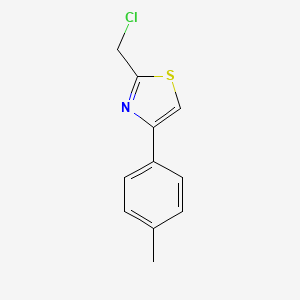

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for heterocyclic nomenclature, specifically designating the thiazole ring as the parent structure with appropriate positional numbering. The compound name "this compound" indicates that the chloromethyl substituent occupies position 2 of the thiazole ring, while the 4-methylphenyl group is attached at position 4. This nomenclature system ensures unambiguous identification of the molecular structure by specifying the exact positions of all substituents relative to the thiazole heterocycle.

The structural representation of this compound reveals a five-membered thiazole ring containing both nitrogen and sulfur heteroatoms in the 1,3-positions respectively. The aromatic character of the thiazole ring contributes to the overall stability of the molecule, while the substitution pattern creates specific electronic and steric effects. The chloromethyl group at position 2 introduces a reactive electrophilic center, whereas the 4-methylphenyl substituent at position 4 provides additional aromatic character and influences the compound's physical properties.

The molecular geometry can be described through its Simplified Molecular Input Line Entry System representation as CC1=CC=C(C=C1)C2=CSC(=N2)CCl, which provides a linear notation for the complete structural connectivity. This representation clearly shows the connectivity between the methylphenyl ring system and the thiazole heterocycle, as well as the attachment point of the chloromethyl group. The International Chemical Identifier for this compound is InChI=1S/C11H10ClNS/c1-8-2-4-9(5-3-8)10-7-14-11(6-12)13-10/h2-5,7H,6H2,1H3, providing an additional standardized method for structural representation.

Propiedades

IUPAC Name |

2-(chloromethyl)-4-(4-methylphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNS/c1-8-2-4-9(5-3-8)10-7-14-11(6-12)13-10/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCQMMOOYUNWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921102-01-4 | |

| Record name | 2-(chloromethyl)-4-(4-methylphenyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of phosphorus oxychloride (POCl3) to yield the desired thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiazolidines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Nucleophilic substitution: Formation of substituted thiazoles.

Oxidation: Formation of thiazole sulfoxides or sulfones.

Reduction: Formation of thiazolidines.

Aplicaciones Científicas De Investigación

Structural Overview

- Molecular Formula : C₁₁H₁₀ClNS

- SMILES Notation : CC1=CC=C(C=C1)C2=CSC(=N2)CCl

This compound contains a thiazole ring, which is known for its diverse biological activities. The presence of the chloromethyl and methylphenyl groups enhances its reactivity and potential for biological interactions.

Anticancer Activity

Thiazole derivatives, including 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole, have been studied for their anticancer properties. Research indicates that modifications to the thiazole ring can lead to compounds with significant antitumor activity against various cancer cell lines.

- Case Study : A derivative of a thiazole scaffold demonstrated selective cytotoxicity towards human glioblastoma and melanoma cell lines while exhibiting low toxicity in normal cells. This highlights the potential of thiazole derivatives in targeted cancer therapy .

Antimicrobial Properties

The rise of multidrug-resistant bacteria has prompted research into new antimicrobial agents. Thiazole compounds have shown promise as effective antibacterial and antifungal agents.

- Case Study : A study evaluated a series of thiazole derivatives against resistant strains of bacteria like Staphylococcus aureus. Results indicated that certain substitutions on the thiazole ring significantly enhanced antimicrobial activity .

Anti-inflammatory Effects

Thiazoles are also being investigated for their anti-inflammatory properties. Compounds with a thiazole core have been reported to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

- Research Insight : Compounds derived from thiazoles have shown inhibition of p38 MAP kinase activity, which is crucial in the inflammatory response .

| Activity Type | Compound Derivative | Target Organism/Cell Line | Activity Level |

|---|---|---|---|

| Anticancer | 2-amino-4-phenylthiazole derivatives | Glioblastoma U251 | High |

| Antimicrobial | Various thiazole derivatives | Staphylococcus aureus | Moderate to High |

| Anti-inflammatory | Thiazole-based compounds | Pro-inflammatory cytokines | Significant Inhibition |

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions.

Comparación Con Compuestos Similares

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups (NO2, Cl): The nitro group in 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole reduces melting point (154.5°C) compared to methyl-substituted analogs, likely due to decreased crystallinity. Chlorine substituents (e.g., 4-chlorophenyl) increase molecular weight and lipophilicity, enhancing membrane permeability. Electron-Donating Groups (CH3): The 4-methylphenyl group in the target compound improves metabolic stability, a critical factor in drug design.

- Biological Activity: Nitro- and triazole-substituted derivatives exhibit notable antimicrobial and antiviral activities.

Research Findings and Implications

- Antimicrobial Potential: Chlorophenyl- and triazole-substituted thiazoles (e.g., compound 4 in ) inhibit microbial growth via interactions with bacterial enzymes or membrane proteins.

- Antiviral Activity : The nitro-substituted analog () demonstrated efficacy against viral pathogens, likely through inhibition of viral polymerase.

- Thermal Stability : Methyl- and methoxy-substituted thiazoles exhibit higher melting points (e.g., 228–229°C for compound 7), suggesting improved thermal stability compared to nitro analogs.

Actividad Biológica

2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, which incorporates both sulfur and nitrogen in a five-membered heterocyclic structure. Its molecular formula is , with a molecular weight of 223.72 g/mol. The presence of the chloromethyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which can lead to the formation of various derivatives with potentially enhanced biological activities.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or disrupting cellular processes. Additionally, the thiazole ring may modulate various biological pathways, contributing to its overall effects.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties . For instance, derivatives of this compound have shown effectiveness against a range of pathogens. A study highlighted that thiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies:

- Cell Line Studies : A notable study evaluated the compound's cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited significant growth inhibition with IC50 values in the low micromolar range .

- Mechanistic Insights : The mechanism underlying its anticancer activity involves inducing apoptosis and cell cycle arrest. Specifically, treated cancer cells showed increased levels of pro-apoptotic markers like Bax and caspase-9 while decreasing anti-apoptotic markers such as Bcl-2 .

- Selectivity : Selectivity studies indicated that the compound preferentially targeted cancerous cells over normal cells, highlighting its potential as a therapeutic agent with reduced side effects .

Table 1: Biological Activity Summary

| Activity Type | Assessed Cell Lines | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Various Bacteria | Not specified | Inhibition of bacterial growth |

| Anticancer | MCF-7 | 5.73 | Induction of apoptosis |

| HepG2 | 12.15 | Cell cycle arrest at G1 phase | |

| Vero Cells | >100 | Selective toxicity towards cancer cells |

Synthesis and Derivatives

The synthesis of this compound typically involves reacting 4-methylthioaniline with dichloroacetone under acidic conditions. This method yields high-purity products suitable for further biological evaluation. Variations in substituents on the thiazole ring have been explored to enhance biological activity, leading to the development of several analogs with improved potency against cancer cells .

Q & A

Q. What are the established synthetic routes for 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via Hantzsch thiazole condensation , involving the reaction of α-haloketones with thioamides or thioureas. For example, in a nitrogen atmosphere, 2-bromo-1-(4-methylphenyl)ethanone reacts with thiourea derivatives under reflux conditions (e.g., 80°C for 2 hours in 1,2-dichloroethane) . Key optimization strategies include:

- Catalyst selection : Use of trifluoroboron etherate to enhance cyclization efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity.

- Temperature control : Maintaining reflux temperatures (70–80°C) minimizes side reactions.

A yield of 65–75% can be achieved with careful stoichiometric balancing and post-reaction purification via ethanol recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz Bruker spectrometer) confirm the thiazole ring’s structure and substituent positions. For instance, the chloromethyl group (-CH₂Cl) shows a triplet at δ 4.2–4.5 ppm in ¹H NMR .

- IR Spectroscopy : Peaks at 680–710 cm⁻¹ (C-Cl stretch) and 1520–1560 cm⁻¹ (C=N thiazole ring) validate functional groups .

- X-ray Crystallography : Resolves molecular geometry; the thiazole ring exhibits planarity with dihedral angles <10° relative to the 4-methylphenyl group .

- Elemental Analysis : Confirms purity (e.g., C: 51.3%, H: 3.8%, N: 7.9% experimental vs. calculated values) .

Q. How can researchers assess the purity of synthesized batches?

Methodological Answer:

- Melting Point Analysis : Compare experimental values (e.g., 128–129°C) with literature data .

- HPLC-MS : Use a C18 column (acetonitrile/water mobile phase) to detect impurities at 254 nm. A retention time of 6.8 min indicates the target compound .

- Thin-Layer Chromatography (TLC) : Employ silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress; Rf ≈ 0.45 under UV visualization .

Advanced Research Questions

Q. How can molecular docking studies elucidate the biological interactions of this compound?

Methodological Answer:

- Target Selection : Prioritize proteins relevant to observed bioactivity (e.g., bacterial enoyl-ACP reductase for antimicrobial studies).

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. The chloromethyl group may form hydrophobic interactions, while the thiazole ring participates in π-π stacking with aromatic residues (e.g., Tyr158 in Staphylococcus aureus FabI) .

- Validation : Compare docking scores (e.g., binding energy ≤ -7.5 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers resolve contradictions in crystallographic data during structural elucidation?

Methodological Answer:

- Asymmetric Unit Analysis : If two molecules coexist (e.g., dihedral angles of 0.5° vs. 7.1° for aryl-thiazole planes), perform DFT calculations (B3LYP/6-31G*) to assess energy minimization .

- Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., C-H···Cl and C-H···O) to explain packing differences. For example, Cl···H distances of 2.8–3.0 Å stabilize crystal lattices .

- Refinement Checks : Use programs like SHELXL to ensure R-factor convergence (R₁ < 0.05 for high-resolution data) .

Q. What experimental designs are optimal for evaluating antioxidant activity?

Methodological Answer:

- DPPH Radical Scavenging Assay : Prepare 0.1 mM DPPH in methanol and incubate with the compound (10–100 μg/mL) for 30 min. Measure absorbance at 517 nm; IC₅₀ values <50 μg/mL indicate significant activity .

- Control Comparisons : Include ascorbic acid as a positive control. Ensure triplicate measurements to calculate standard deviations (±2–5%) .

- Mechanistic Insights : Use ESR spectroscopy to detect radical adduct formation, confirming hydrogen atom transfer (HAT) mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.